4-(bromoacetyl)-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(bromoacetyl)-N,N-diethylbenzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a versatile building block in the synthesis of polyfunctionalized heterocyclic systems. Its reactivity allows for the construction of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, and thiadiazins . These heterocycles are crucial in pharmaceuticals, agrochemicals, and dyes.
Drug Discovery
Due to its structural features, this compound is used in drug discovery, particularly as a precursor for bioactive heterocyclic scaffolds. It has shown promise in the development of inhibitors for type 2 diabetes mellitus and possesses antimicrobial and antiproliferative activities .
Analytical Chemistry
In analytical chemistry, derivatives of this compound are employed as intermediates for developing fluorescent sensors. These sensors are designed for multianalyte detection, capable of identifying various bioactive elements and environmental pollutants .
Biological Applications
The compound’s derivatives have been explored for their biological applications, including their role in treating Alzheimer’s disease and haematopoietic necrosis (IHN). They exhibit a range of pharmacological activities, such as anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic properties .
Chemosensors
Polyfunctional coumarin platforms based on this compound are used to create chemosensors. These sensors are particularly effective for detecting different bioactive elements and various environmental pollutants, highlighting the compound’s role in environmental monitoring and safety .
Material Science
In material science, the compound is utilized for the preparation of industrially significant scaffolds. These scaffolds are integral to the development of new materials with potential applications in electronics, coatings, and advanced composites .
Synthetic Dyes
The compound is a key intermediate in the synthesis of synthetic dyes. Its chemical structure allows for the creation of dyes with specific properties required for textile, food, and cosmetic industries .
Anticancer Research
Research has indicated that derivatives of this compound exhibit cytotoxic activity towards cancer cell lines. This makes it a valuable entity in the synthesis of compounds for anticancer research, potentially leading to new treatments .
Mechanism of Action
Target of Action
For instance, 2-Bromoacetyl group has been reported to interact with Prostaglandin G/H synthase 1 .
Mode of Action
This group can undergo various chemical reactions, serving as a versatile building block in the preparation of polyfunctionalized heterocyclic systems .
Biochemical Pathways
They can influence various metabolic pathways, depending on the specific targets they interact with .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can greatly impact its bioavailability and therapeutic efficacy .
Result of Action
The bromoacetyl group is known to be reactive and can form covalent bonds with various biological targets, potentially leading to changes in cellular functions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of many compounds .
properties
IUPAC Name |
4-(2-bromoacetyl)-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-3-14(4-2)18(16,17)11-7-5-10(6-8-11)12(15)9-13/h5-8H,3-4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSACATWDWOSQKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355891 |
Source
|
Record name | 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58722-36-4 |
Source
|
Record name | 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.